molecular formula C21H23BrF2N4O2 B10947304 5-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(difluoromethoxy)benzamide

5-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2-(difluoromethoxy)benzamide

Cat. No.: B10947304
M. Wt: 481.3 g/mol
InChI Key: WXUAIQYOTYCWGS-UHFFFAOYSA-N
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Description

5-BROMO-N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(DIFLUOROMETHOXY)BENZAMIDE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(DIFLUOROMETHOXY)BENZAMIDE typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the bromine atom: Bromination of the benzimidazole core can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the diethylaminoethyl group: This step involves the alkylation of the benzimidazole nitrogen with 2-chloro-N,N-diethylethylamine under basic conditions.

    Introduction of the difluoromethoxy group: This can be achieved by reacting the intermediate compound with a suitable difluoromethylating agent, such as difluoromethyl ether, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the benzimidazole ring, resulting in debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Debrominated or hydrogenated benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

5-BROMO-N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(DIFLUOROMETHOXY)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(DIFLUOROMETHOXY)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-(2-DIETHYLAMINO-ETHOXY)-BENZAMIDE: A structurally similar compound with potential differences in biological activity and chemical reactivity.

    2-(DIETHYLAMINO)ETHYL-1H-1,3-BENZIMIDAZOLE:

Uniqueness

5-BROMO-N~1~-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-2-(DIFLUOROMETHOXY)BENZAMIDE is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23BrF2N4O2

Molecular Weight

481.3 g/mol

IUPAC Name

5-bromo-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2-(difluoromethoxy)benzamide

InChI

InChI=1S/C21H23BrF2N4O2/c1-3-27(4-2)11-12-28-17-8-6-5-7-16(17)25-21(28)26-19(29)15-13-14(22)9-10-18(15)30-20(23)24/h5-10,13,20H,3-4,11-12H2,1-2H3,(H,25,26,29)

InChI Key

WXUAIQYOTYCWGS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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